molecular formula C25H28N4O4 B2940363 N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286727-70-5

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2940363
CAS No.: 1286727-70-5
M. Wt: 448.523
InChI Key: ICCLFRNVJMHNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrido[4,3-d]pyrimidin-4-one core substituted with a phenyl group at position 2 and an ethyl group at position 4. The acetamide side chain is linked to a 3,5-dimethoxyphenyl group, which enhances solubility through electron-donating methoxy substituents. The ethyl group on the pyrido ring may improve metabolic stability compared to smaller alkyl groups like methyl .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-28-11-10-22-21(15-28)25(31)29(24(27-22)17-8-6-5-7-9-17)16-23(30)26-18-12-19(32-2)14-20(13-18)33-3/h5-9,12-14H,4,10-11,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCLFRNVJMHNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[4,3-d]pyrimidine core. Its molecular formula is C25H28N4O4C_{25}H_{28}N_{4}O_{4} with a molecular weight of 448.5 g/mol. The presence of methoxy groups and an ethyl substitution contributes to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that modifications at specific positions on the pyrimidine ring can enhance the inhibitory activity against various cancer cell lines, including prostate and colon cancer cells. The presence of substituents such as methoxy and ethyl groups has been linked to increased potency against specific kinases involved in cancer progression .

CompoundActivityTarget
52AnticancerProstate Cancer
53AnticancerColon Cancer

Antibacterial Activity

Pyrido[2,3-d]pyrimidine derivatives have also been studied for their antibacterial effects. The mechanism often involves the inhibition of bacterial growth through interference with DNA synthesis or protein function. Specific analogs have demonstrated effectiveness against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance .

CNS Activity

The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Some derivatives have shown CNS depressant effects and anticonvulsant properties in preclinical models. The structure-activity relationship indicates that certain modifications can enhance these effects, making them candidates for further development in neurological therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Positioning : The position of methoxy groups significantly influences anticancer activity.
  • Ring Modifications : Alterations in the pyrido ring structure can enhance selectivity for specific biological targets.
  • Functional Groups : The presence of carbonyl groups at specific locations has been associated with increased potency against cancer cell lines.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Study on Anticancer Efficacy : A study evaluated various pyrido[2,3-d]pyrimidine derivatives for their anticancer activity against human prostate cancer cells. Results indicated that compounds with methoxy substitutions exhibited IC50 values significantly lower than those without these modifications.
  • Antibacterial Screening : In vitro testing revealed that certain derivatives demonstrated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Core Structure and Substituent Analysis

Compound 1 : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
  • Core: Pyrido-thieno-pyrimidinone (vs. tetrahydropyrido-pyrimidinone in the target).
  • Substituents: 7-Methyl (vs. 6-ethyl in the target). Phenylamino at position 2 (vs. phenyl in the target).
  • Physicochemical Data :
    • Melting Point: 143–145°C (lower than the target’s likely range due to reduced hydrogen bonding from methyl vs. ethyl).
    • Molecular Weight: 369.44 g/mol (vs. estimated ~420–440 g/mol for the target).
  • Spectral Data :
    • IR: C=O peaks at 1,730 and 1,690 cm⁻¹ (similar to the target’s carbonyl groups).
    • NMR: Methyl groups at δ 2.10 (COCH₃) and δ 2.50 (NCH₃) .
Compound 2 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core: Dihydropyrimidinone with thioether linkage (vs. tetrahydropyrido-pyrimidinone in the target).
  • Substituents :
    • 2,3-Dichlorophenyl (electron-withdrawing) vs. 3,5-dimethoxyphenyl (electron-donating).
  • Physicochemical Data :
    • Melting Point: 230°C (higher than the target’s likely range due to chlorine’s strong intermolecular interactions).
    • Molecular Weight: 344.21 g/mol (lower than the target’s).
  • Spectral Data :
    • NMR: SCH₂ at δ 4.12; NHCO at δ 10.10 .
Compound 3 : N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide ()
  • Core: Thieno-pyrimidine (aromatic) vs. partially saturated pyrido-pyrimidine in the target.
  • Substituents: 5,6-Dimethyl on thieno ring (steric hindrance) vs. 6-ethyl on pyrido ring.
  • Physicochemical Data :
    • Melting Point: 202–203°C (reflects rigid aromatic core).
    • Molecular Weight: 314.0 g/mol (lower than the target’s).
  • Spectral Data :
    • LC-MS: m/z 314.0 [M+H]⁺ .

Structural and Functional Group Impact

Feature Target Compound Compound 1 Compound 4
Core Saturation Partially saturated pyrido-pyrimidine Fully saturated pyrido-thieno-pyrimidine Dihydropyrimidinone (non-aromatic)
Key Substituents 6-Ethyl, 3,5-dimethoxyphenyl 7-Methyl, phenylamino 2,3-Dichlorophenyl, thioether
Electron Effects Electron-rich (methoxy) Moderate (methyl/amino) Electron-deficient (Cl)
Molecular Weight ~420–440 g/mol (estimated) 369.44 g/mol 344.21 g/mol
Melting Point Likely >180°C (predicted) 143–145°C 230°C

Implications for Bioactivity

  • The 6-ethyl group may reduce metabolic oxidation compared to Compound 1’s 7-methyl and Compound 3’s dimethyl groups .
  • rigid thieno-pyrimidines in Compound 3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.